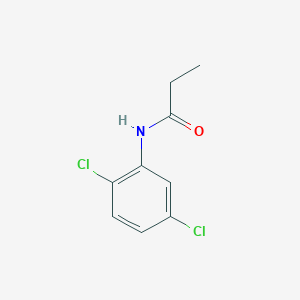

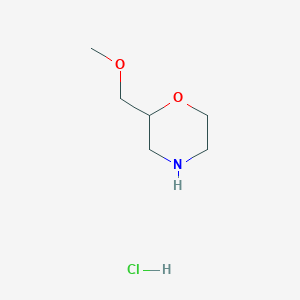

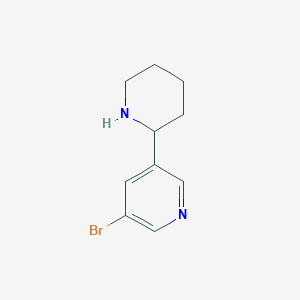

3-Bromo-5-(piperidin-2-yl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

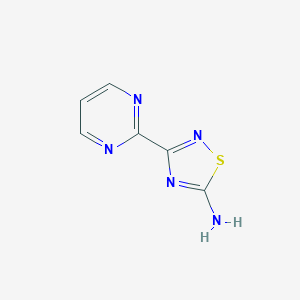

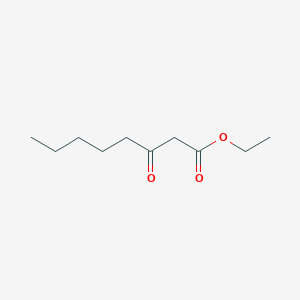

The compound "3-Bromo-5-(piperidin-2-yl)pyridine" is a brominated pyridine derivative that incorporates a piperidine moiety. This structure is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both the pyridine and piperidine rings suggests that this compound could serve as a versatile intermediate for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a method for preparing azolyl piperidines, which are structurally similar to the compound of interest, involves the arylation of azoles with bromopyridines followed by reduction of the pyridine ring . Additionally, piperidine-mediated cyclization has been used to synthesize chromeno[2,3-b]pyridine derivatives, indicating that piperidine can act as a catalyst or reactant in the formation of complex heterocycles . These methods could potentially be adapted for the synthesis of "3-Bromo-5-(piperidin-2-yl)pyridine."

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been studied using X-ray diffraction (XRD) and density functional theory (DFT) . These techniques provide insight into the geometry and electronic structure of such compounds, which is essential for understanding their reactivity and properties. The molecular structure of "3-Bromo-5-(piperidin-2-yl)pyridine" would likely exhibit similar characteristics, such as intermolecular interactions and electronic distribution, which could be investigated using these methods.

Chemical Reactions Analysis

Brominated pyridines are known to undergo various chemical reactions, particularly carbon-carbon coupling, which is a cornerstone in organic synthesis . The bromine atom in "3-Bromo-5-(piperidin-2-yl)pyridine" would be expected to act as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the presence of the piperidine ring could enable transformations such as ring expansion or oxidation, as seen in the conversion of bromomethylpyrrolidines to piperidin-3-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be predicted using computational methods such as DFT. These properties include spectroscopic characteristics, reactivity, and nonlinear optical properties . For example, the bioactivity of similar compounds has been confirmed through experimental studies, suggesting that "3-Bromo-5-(piperidin-2-yl)pyridine" could also exhibit biological activity . Additionally, the compound's reactivity can be assessed by mapping its molecular electrostatic potential (MEP), which provides information on the regions of the molecule that are prone to nucleophilic and electrophilic attacks .

科学研究应用

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

-

Chemical Synthesis

- Piperidines are used as building blocks and reagents in synthesizing organic compounds .

- They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- An example of functionalized chemoselective piperidine synthesis combining multiple stages in one has been proposed .

-

Natural Compounds

- Piperine is a true alkaloid having a piperidine moiety, found in plants of the Piperaceae family .

- It shows powerful antioxidant action because of its capability of hindering or suppressing free radicals .

- The pharmaceutical worth of Piperine is extensive because of its activity against cancer, inflammation, hypertension, and asthma .

-

Anticancer Agents

-

Antidepressant Agents

-

Inhibitors of Collagen Prolyl-4-Hydroxylase

-

Chemodivergent Synthesis

- Piperidine derivatives, including “3-Bromo-5-(piperidin-2-yl)pyridine”, can be used in chemodivergent synthesis . For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

-

Antioxidant Agents

-

Antimicrobial Agents

-

Analgesic Agents

-

Anti-Inflammatory Agents

未来方向

The future directions for “3-Bromo-5-(piperidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical properties, and potential applications. Pyridine derivatives are found in numerous bioactive molecules and have diverse functional groups, indicating their potential for various applications .

属性

IUPAC Name |

3-bromo-5-piperidin-2-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOMWRSTHXDLLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398064 |

Source

|

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(piperidin-2-yl)pyridine | |

CAS RN |

179119-97-2 |

Source

|

| Record name | 3-bromo-5-(piperidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。